molecular formula C12H16BrNO2 B1446479 4-Bromo-N,N-diethyl-2-methoxybenzamide CAS No. 1393442-26-6

4-Bromo-N,N-diethyl-2-methoxybenzamide

Cat. No.: B1446479
CAS No.: 1393442-26-6
M. Wt: 286.16 g/mol
InChI Key: ATMLODFHTDQHTO-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-2-methoxybenzamide is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 4-position, diethyl groups attached to the nitrogen atom, and a methoxy group at the 2-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethyl-2-methoxybenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-N,N-diethyl-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-2-methoxybenzamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through binding interactions. The bromine atom and methoxy group may play a role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-bromo-3-methoxybenzamide
  • N,N-Dimethyl-4-bromobenzamide
  • N-Methylbenzamide
  • 4-Methoxybenzamide

Uniqueness

4-Bromo-N,N-diethyl-2-methoxybenzamide is unique due to the specific combination of substituents on the benzene ring. The presence of both diethyl groups and a methoxy group, along with the bromine atom, imparts distinct chemical and physical properties that differentiate it from other similar compounds. These unique features make it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-7-6-9(13)8-11(10)16-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMLODFHTDQHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273133
Record name Benzamide, 4-bromo-N,N-diethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-26-6
Record name Benzamide, 4-bromo-N,N-diethyl-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-bromo-N,N-diethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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